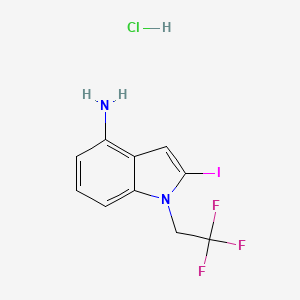
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an iodine atom, a trifluoroethyl group, and an indole core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the iodination of an indole derivative, followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and yield of the final product. The industrial methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield an indole oxide, while reduction may produce a reduced indole derivative. Substitution reactions can result in a variety of substituted indole compounds.
Aplicaciones Científicas De Investigación
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indole: Similar structure but lacks the amine group.
1-(2,2,2-Trifluoroethyl)-1H-indole-4-amine: Similar structure but lacks the iodine atom.
2-Iodo-1H-indole-4-amine: Similar structure but lacks the trifluoroethyl group.
Uniqueness
2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine hydrochloride is unique due to the combination of the iodine atom, trifluoroethyl group, and amine functionality. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H9ClF3IN2 |
|---|---|
Peso molecular |
376.54 g/mol |
Nombre IUPAC |
2-iodo-1-(2,2,2-trifluoroethyl)indol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H8F3IN2.ClH/c11-10(12,13)5-16-8-3-1-2-7(15)6(8)4-9(16)14;/h1-4H,5,15H2;1H |
Clave InChI |
PCEHAJIAUCRJBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C(N(C2=C1)CC(F)(F)F)I)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




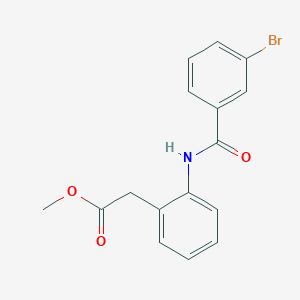
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
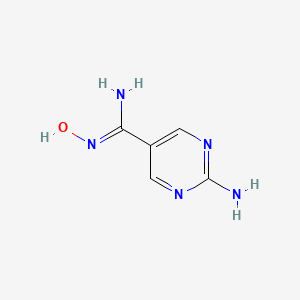
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)

![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)


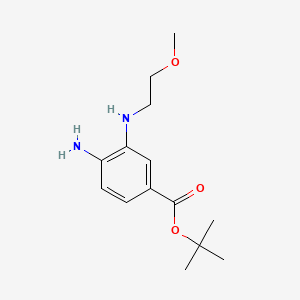

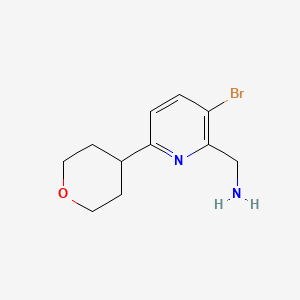
![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
